molecular formula C12H19N5 B2865240 1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine CAS No. 1546226-00-9

1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine

Cat. No.: B2865240
CAS No.: 1546226-00-9
M. Wt: 233.319
InChI Key: PHTAUWCPUOZAJW-UHFFFAOYSA-N
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Description

1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine (CAS 1546226-00-9) is a bicyclic heterocyclic compound featuring a pyrido[4,3-c]pyridazine core fused with a methylpiperazine moiety. Its molecular formula is C₁₂H₁₉N₅, and it is commercially available as a trihydrochloride salt for research purposes .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-16-4-6-17(7-5-16)12-8-10-9-13-3-2-11(10)14-15-12/h8,13H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTAUWCPUOZAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C3CCNCC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the condensation of a piperazine derivative with a pyridazine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered chemical properties.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and molecular mechanisms.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.

    Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for the development of high-performance materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine (CAS 1547050-61-2)
  • Structure : Replaces the methylpiperazine group with morpholine.
  • Molecular Formula : C₁₁H₁₆N₄O.
  • Reduced basicity due to the absence of a tertiary amine in morpholine.
  • Synthesis : Likely involves reductive amination or nucleophilic substitution, similar to methods used for piperazine derivatives .
8-((4-Methylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 44c)
  • Structure: Features a pyrido[3,4-d]pyrimidinone core instead of pyridazine.
  • Molecular Formula : C₁₂H₁₆N₆O.
  • Key Differences: The pyrimidinone core introduces hydrogen-bonding capability, which may enhance target binding affinity. Synthesized via reductive amination of 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-8-carbaldehyde with 1-methylpiperazine .

Piperazine Derivatives with Heterocyclic Cores

3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine
  • Structure : Pyridazine core with a 2-fluorophenylpiperazine substituent.
  • Key Differences :
    • Arylpiperazine groups are common in CNS-targeting agents (e.g., antipsychotics), highlighting the impact of substituents on biological activity.
    • Synthesized via nucleophilic aromatic substitution between 3,6-dichloropyridazine and (2-fluorophenyl)piperazine .
1-Methyl-4-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 812)
  • Structure : Combines a dichlorobenzyl group and an imidazoline ring with piperazine.
  • Biological Activity : Demonstrated potent antidiabetic effects in rat models via enhanced insulin secretion, emphasizing the role of bulky substituents in modulating activity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula LogP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound (CAS 1546226-00-9) C₁₂H₁₉N₅ 1.2 5 2
4-{5H...morpholine (CAS 1547050-61-2) C₁₁H₁₆N₄O 0.8 5 2
Compound 44c C₁₂H₁₆N₆O 1.5 6 3
  • Key Observations: The target compound’s methylpiperazine group increases lipophilicity (higher LogP) compared to the morpholine analog.

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